

# Investigating Endothelial Dysfunction with Ska-31 in ApoE-/- Mice: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ska-31

Cat. No.: B1681003

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## Abstract

Endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis. The apolipoprotein E-deficient (ApoE-/-) mouse on a high-fat diet is a widely utilized model for studying this condition. **Ska-31**, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.3 and KCa3.1), has emerged as a valuable pharmacological tool to investigate and potentially reverse endothelial dysfunction. These application notes provide a comprehensive overview of the use of **Ska-31** in the ApoE-/- mouse model, including its mechanism of action, detailed experimental protocols for assessing its effects on vascular function, and a summary of expected quantitative outcomes.

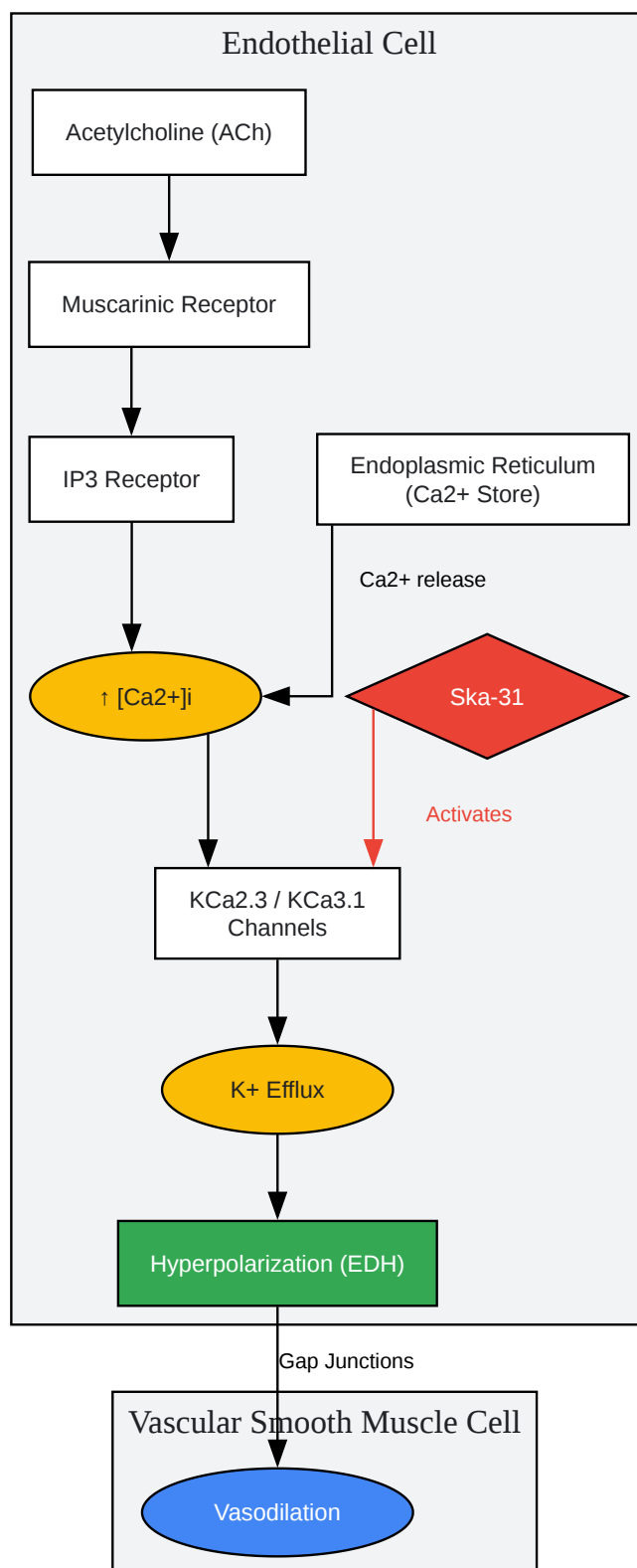
## Introduction

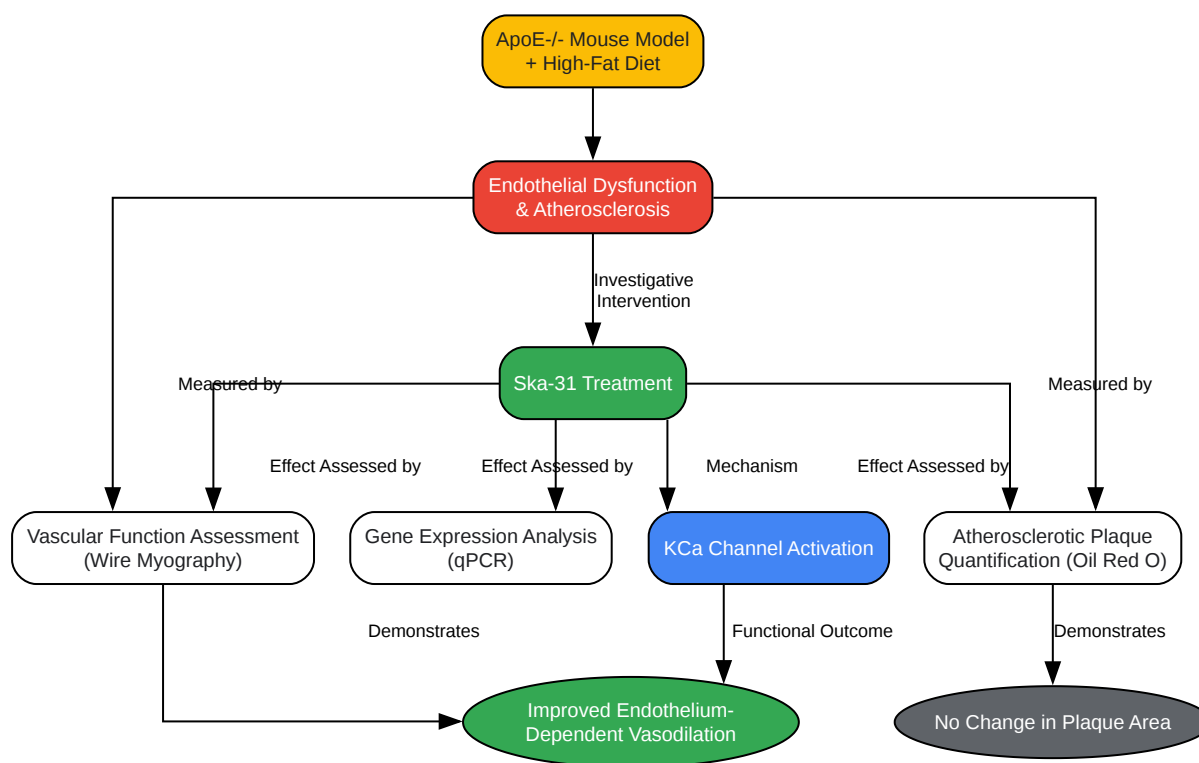
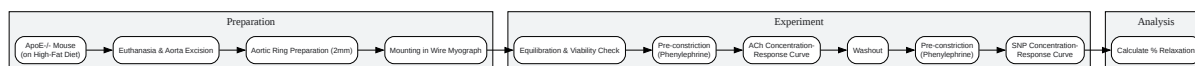
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden plaques within the arterial wall. A key early step in this process is endothelial dysfunction, which leads to impaired vasodilation, increased inflammation, and a pro-thrombotic state. The ApoE-/- mouse model, when fed a high-fat diet, develops hyperlipidemia and atherosclerotic lesions that closely mimic human disease progression.

**Ska-31** activates endothelial KCa2.3 and KCa3.1 channels, leading to membrane hyperpolarization and endothelium-dependent vasodilation.[1][2][3] This mechanism, often referred to as endothelium-derived hyperpolarization (EDH), plays a crucial role in maintaining vascular health.[4][5] Investigating the effects of **Ska-31** in ApoE<sup>-/-</sup> mice allows for a detailed understanding of how targeting these channels can ameliorate endothelial dysfunction in an atherosclerotic environment.

## Mechanism of Action of Ska-31

**Ska-31** is a naphtho[1,2-d]thiazol-2-ylamine compound that acts as a positive modulator of KCa2.x and KCa3.1 channels. In endothelial cells, the binding of vasodilatory agonists like acetylcholine (ACh) to their receptors triggers an increase in intracellular calcium ( $[Ca^{2+}]_i$ ). This rise in  $[Ca^{2+}]_i$  activates KCa2.3 and KCa3.1 channels, leading to an efflux of potassium ions ( $K^+$ ) and subsequent hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells, causing them to relax and leading to vasodilation. In the context of endothelial dysfunction, this pathway is often impaired. **Ska-31** enhances the activity of these KCa channels, thereby restoring or augmenting this vasodilatory response.





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